

Thermochemical Profile of 2,5-Dimethyl-2,4-hexadiene: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethyl-2,4-hexadiene

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This technical guide provides a comprehensive overview of the available thermochemical data for **2,5-Dimethyl-2,4-hexadiene** (CAS Registry Number: 764-13-6). The information is compiled from established chemical databases and scientific literature to support research and development activities where this compound's energetic properties are of interest.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for **2,5-Dimethyl-2,4-hexadiene**. These values are essential for understanding the compound's stability, reactivity, and energy content.

Thermochemical Property	Value	Units	Phase	Reference
Enthalpy of Combustion, $\Delta_c H^\circ$	-5085.77 ± 0.70	kJ/mol	Liquid	[1]
Enthalpy of Formation, $\Delta_f H^\circ$	-63.12 ± 0.84	kJ/mol	Liquid	[1]
Enthalpy of Formation, $\Delta_f H^\circ$	-19.20 ± 0.84	kJ/mol	Gas	
Enthalpy of Vaporization, $\Delta_{vap} H^\circ$	43.92 ± 0.05	kJ/mol	Liquid to Gas	[2]
Constant Pressure Heat Capacity, C_p	~ 229.5	J/mol·K	Liquid	[1]
Ionization Energy	7.65	eV	Gas	

Note on Heat Capacity: The value presented for the constant pressure heat capacity of the liquid is a corrected estimate. The original literature reported a value that was likely erroneous by a factor of two[1].

Experimental Protocols

The experimental determination of the thermochemical data presented above relies on well-established calorimetric and analytical techniques. While the specific experimental parameters used for **2,5-Dimethyl-2,4-hexadiene** are detailed in the primary literature by Steele, Chirico, et al. (1990), this guide outlines the general methodologies employed for each type of measurement.

Determination of Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion of **2,5-Dimethyl-2,4-hexadiene** was determined using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure.

General Protocol:

- A precisely weighed sample of **2,5-Dimethyl-2,4-hexadiene** is placed in a sample holder within the bomb.
- The bomb is sealed and pressurized with a large excess of pure oxygen.
- The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through a fuse wire.
- The complete combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
- The enthalpy of combustion of the sample is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Determination of Heat Capacity: Calorimetry

The constant pressure heat capacity of liquid **2,5-Dimethyl-2,4-hexadiene** is determined by measuring the amount of heat required to raise the temperature of a known mass of the substance by a specific amount.

General Protocol (Method of Mixtures):

- A known mass of the liquid sample is placed in a calorimeter.

- The initial temperature of the sample and the calorimeter is measured.
- A substance with a known heat capacity and at a different, known temperature is introduced into the calorimeter.
- The system is allowed to reach thermal equilibrium, and the final temperature is recorded.
- By applying the principle of conservation of energy (heat lost by the hotter substance equals the heat gained by the colder substance and the calorimeter), the heat capacity of the sample can be calculated. Alternatively, differential scanning calorimetry (DSC) can be used, where the heat flow to the sample is measured as a function of temperature.

Determination of Enthalpy of Vaporization: Ebulliometry

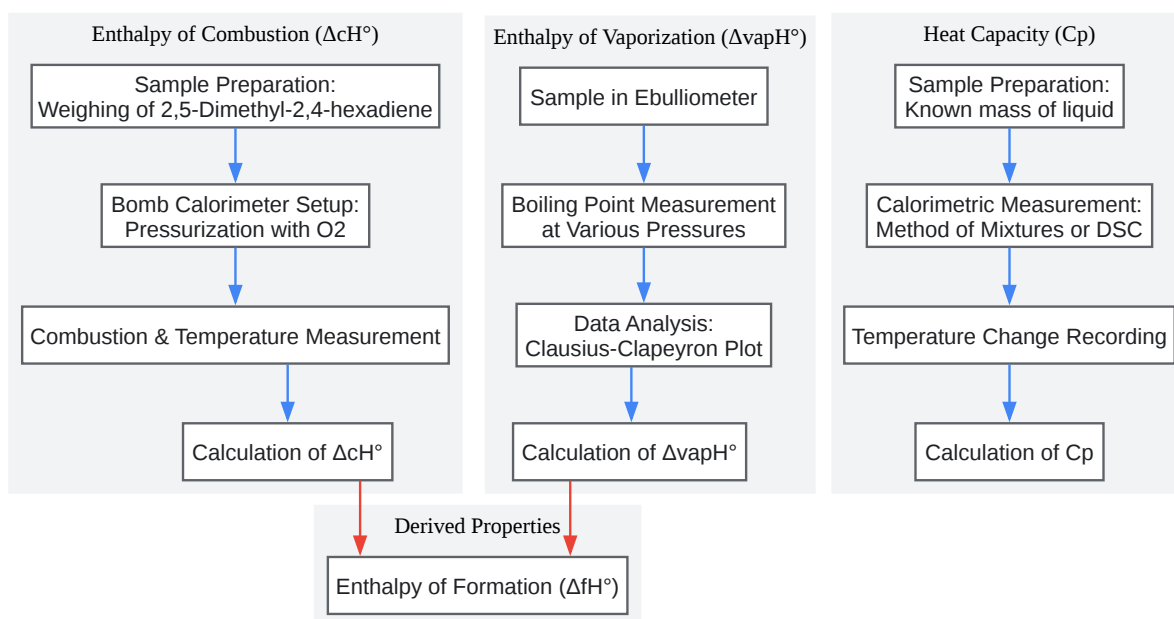
The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is often determined using ebulliometry. This method involves measuring the boiling point of the liquid at different pressures.

General Protocol:

- The liquid sample is placed in an ebulliometer, an apparatus designed for the precise measurement of boiling points.
- The pressure within the apparatus is controlled and measured accurately.
- The temperature at which the liquid boils at the set pressure is recorded.
- This process is repeated for a range of pressures.
- The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization, is then used to calculate $\Delta_{\text{vap}}H^\circ$ from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the key thermochemical properties of **2,5-Dimethyl-2,4-hexadiene**.



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A generalized workflow for determining the thermochemical properties of **2,5-Dimethyl-2,4-hexadiene**.

Data Gaps and Future Research

A thorough review of the publicly available data indicates a lack of experimentally determined values for the standard molar entropy (S°) and the Gibbs free energy of formation (G_f°) for **2,5-Dimethyl-2,4-hexadiene**. The determination of these properties through experimental methods, such as adiabatic calorimetry for entropy, or their calculation from spectroscopic data and statistical mechanics, would provide a more complete thermochemical profile for this compound. Such data would be invaluable for professionals engaged in reaction modeling, process design, and the development of new chemical entities.

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